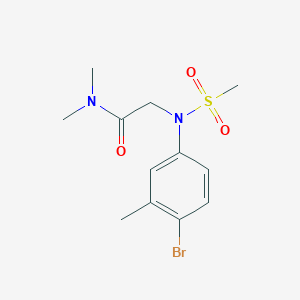![molecular formula C18H20ClN3O2 B5755577 1-[(4-chloro-3-methylphenoxy)acetyl]-4-(2-pyridinyl)piperazine](/img/structure/B5755577.png)
1-[(4-chloro-3-methylphenoxy)acetyl]-4-(2-pyridinyl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(4-chloro-3-methylphenoxy)acetyl]-4-(2-pyridinyl)piperazine, commonly known as TAK-659, is a novel small molecule inhibitor that has gained significant attention in scientific research. TAK-659 belongs to the class of piperazine derivatives and has shown promising results in preclinical studies for the treatment of various cancers and autoimmune diseases.
Mechanism of Action
TAK-659 is a selective inhibitor of the Bruton's tyrosine kinase (BTK) enzyme, which plays a crucial role in the B-cell receptor (BCR) signaling pathway. By inhibiting BTK, TAK-659 can disrupt the survival and proliferation of B-cells, leading to the suppression of cancer cell growth and autoimmune responses. TAK-659 has also been shown to inhibit other kinases, such as interleukin-2-inducible T-cell kinase (ITK) and T-cell-expressed protein tyrosine kinase (TXK), which are involved in T-cell signaling.
Biochemical and Physiological Effects:
TAK-659 has been shown to induce apoptosis (programmed cell death) in cancer cells and inhibit the production of pro-inflammatory cytokines in autoimmune diseases. It can also suppress the activation and differentiation of B-cells and T-cells, leading to the reduction of immune responses. TAK-659 has been found to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life.
Advantages and Limitations for Lab Experiments
TAK-659 has several advantages for laboratory experiments, including its high potency and selectivity, which allow for precise targeting of BTK and other kinases. It also has a favorable pharmacokinetic profile, which makes it suitable for in vivo studies. However, TAK-659 has some limitations, such as its potential off-target effects on other kinases and the need for further optimization of its dosing and administration.
Future Directions
There are several future directions for the research and development of TAK-659. One direction is to investigate its potential use in combination with other drugs, such as chemotherapy or immunotherapy, for the treatment of cancer and autoimmune diseases. Another direction is to optimize its pharmacokinetics and dosing to achieve maximum efficacy and minimize side effects. Further studies are also needed to understand its mechanism of action and potential off-target effects. Overall, TAK-659 shows great promise as a novel therapeutic agent for the treatment of various diseases, and further research is needed to fully explore its potential.
Synthesis Methods
The synthesis of TAK-659 involves a series of chemical reactions, including the reaction of 4-chloro-3-methylphenol with acetic anhydride to form 1-(4-chloro-3-methylphenoxy)acetate. This intermediate is then reacted with 2-pyridinecarboxaldehyde and piperazine to yield TAK-659. The synthesis of TAK-659 has been optimized to achieve high yield and purity.
Scientific Research Applications
TAK-659 has been extensively studied for its potential therapeutic applications in various diseases. It has shown promising results in preclinical studies for the treatment of B-cell malignancies, including chronic lymphocytic leukemia (CLL) and non-Hodgkin's lymphoma (NHL). TAK-659 has also been investigated for its potential use in autoimmune diseases, such as rheumatoid arthritis and multiple sclerosis.
properties
IUPAC Name |
2-(4-chloro-3-methylphenoxy)-1-(4-pyridin-2-ylpiperazin-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClN3O2/c1-14-12-15(5-6-16(14)19)24-13-18(23)22-10-8-21(9-11-22)17-4-2-3-7-20-17/h2-7,12H,8-11,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJHOYKWCRXKTNB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OCC(=O)N2CCN(CC2)C3=CC=CC=N3)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Chloro-3-methylphenoxy)-1-(4-pyridin-2-ylpiperazin-1-yl)ethanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

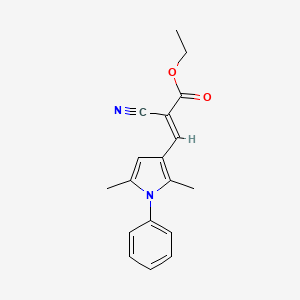
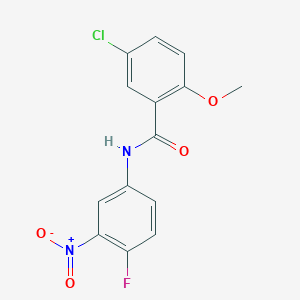
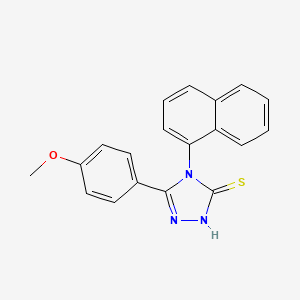

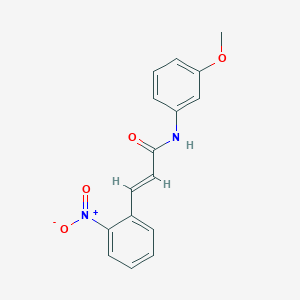
![4-[(4-ethyl-1-piperazinyl)methyl]-2-methoxy-6-nitrophenol](/img/structure/B5755518.png)
![2-[(2-anilino-2-oxoethyl)thio]-N-cyclohexylacetamide](/img/structure/B5755528.png)

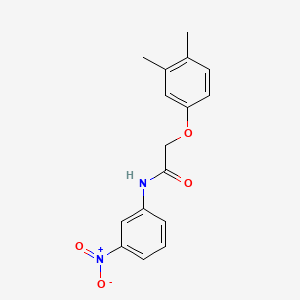
![N-cyclohexyl-2-[(4-methylphenyl)thio]acetamide](/img/structure/B5755544.png)
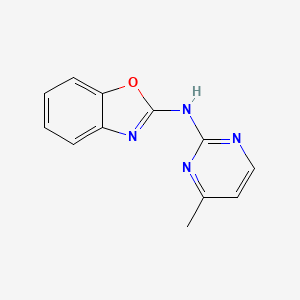
![methyl [(4-ethyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate](/img/structure/B5755564.png)
![3-chloro-4-methoxy-N-[2-(trifluoromethyl)phenyl]benzamide](/img/structure/B5755567.png)
